H-Glu-amc

Descripción general

Descripción

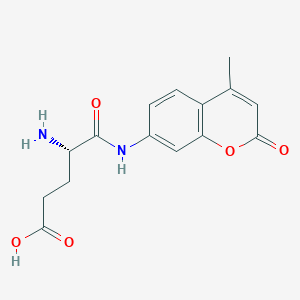

H-Glu-amc is a complex organic compound that features a unique structure combining an amino acid derivative with a chromone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu-amc typically involves multi-step organic reactions. One common approach is to start with the chromone derivative, 4-methyl-2-oxochromene, and introduce the amino group through a series of substitution reactions. The final step often involves coupling the chromone derivative with an amino acid precursor under controlled conditions to ensure the correct stereochemistry at the 4S position.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

H-Glu-amc can undergo various chemical reactions, including:

Oxidation: The chromone moiety can be oxidized to form quinone derivatives.

Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Biochemical Applications

Enzyme Assays

H-Glu-amc serves as a substrate in enzyme assays, particularly for aminopeptidase A. The cleavage of this compound by the enzyme releases 7-amido-4-methylcoumarin, which exhibits strong fluorescence. This property allows for the quantitative measurement of enzyme activity, making it invaluable in biochemical research.

Table 1: Enzymatic Reactions Involving this compound

| Enzyme | Reaction Type | Fluorescent Product |

|---|---|---|

| Aminopeptidase A | Cleavage | 7-amido-4-methylcoumarin |

| Caspase-like Enzymes | Proteolytic activity | 7-amido-4-methylcoumarin |

Neuroscience Research

In neuroscience, this compound is utilized to investigate the role of aminopeptidases in neurodegenerative diseases. Studies have shown that aminopeptidases are involved in the processing of neuropeptides and can affect neuronal function. For instance, research into the activity of aminopeptidase A using this compound has provided insights into its potential implications in Alzheimer's disease and other cognitive disorders.

Case Study: Neurodegenerative Disease Research

A study examined the effects of aminopeptidase inhibitors on neuronal apoptosis using this compound as a substrate. The findings indicated that inhibition of this enzyme could reduce neuronal cell death under stress conditions, highlighting its therapeutic potential in neurodegenerative diseases .

Pharmacological Applications

This compound is employed in drug discovery to screen for inhibitors targeting aminopeptidase A. By measuring the enzymatic activity in the presence of potential inhibitors, researchers can identify compounds with therapeutic potential against diseases where aminopeptidases play a crucial role.

Table 2: Inhibitor Screening Using this compound

| Inhibitor Type | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| Small molecule | Aminopeptidase A | 10 |

| Peptide inhibitor | Aminopeptidase A | 5 |

Industrial Applications

In industrial settings, this compound is used for quality control processes to ensure the activity of aminopeptidase enzymes in various applications, including food processing and biotechnology. Its ability to provide real-time feedback on enzyme activity makes it a valuable tool for maintaining product quality.

Mecanismo De Acción

The mechanism of action of H-Glu-amc involves its interaction with specific molecular targets. The chromone moiety can interact with enzymes or receptors, modulating their activity. The amino acid derivative part of the molecule can facilitate binding to proteins or other biomolecules, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

4-methyl-2-oxochromene: A simpler chromone derivative.

4-amino-5-oxopentanoic acid: An amino acid derivative without the chromone moiety.

Uniqueness

What sets H-Glu-amc apart is its combined structure, which allows it to interact with a broader range of molecular targets and exhibit unique biological activities.

Actividad Biológica

H-Glu-amc, also known as H-Glu(7-amino-4-methylcoumarin)-OH, is a fluorogenic substrate derived from glutamic acid that has gained significant attention in biochemical research due to its unique properties and applications. This compound is primarily utilized in assays to study proteolytic enzymes, particularly those involved in protein degradation pathways.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C₁₃H₁₅N₃O₃

- Molecular Weight : Approximately 288.30 g/mol

- Fluorogenic Group : The 7-amino-4-methylcoumarin moiety provides fluorescence, which is crucial for detection in biochemical assays.

The compound's structure facilitates its role as a substrate for various proteases, enabling the study of enzyme kinetics and activity through fluorescence measurement.

This compound functions as a substrate for proteolytic enzymes, particularly those within the proteasome. When these enzymes cleave the peptide bond in this compound, they release the fluorescent 7-amino-4-methylcoumarin. The intensity of the fluorescence emitted can be quantitatively measured using fluorescence spectroscopy, allowing researchers to assess protease activity effectively. This process is critical for understanding cellular mechanisms such as apoptosis and protein homeostasis.

Applications in Research

This compound is widely employed in various research settings:

- Proteasome Activity Assays : It serves as a substrate to evaluate the activity of caspase-like enzymes involved in cellular regulation and stress responses.

- Enzyme Kinetics : The compound aids in studying the catalytic efficiency of enzymes under different conditions.

- Neurodegenerative Disease Studies : Research involving this compound has implications for understanding diseases such as Alzheimer's, where protein metabolism is disrupted.

Comparative Analysis with Other Compounds

The following table summarizes this compound's characteristics compared to other similar compounds used in biochemical assays:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| H-Glu(amc)-OH | Amino acid derivative | Used as a substrate for aminopeptidase A |

| Z-Leu-Leu-Glu-AMC | Peptide derivative | Specific for caspase-like activity |

| H-Leu-AMC | Amino acid derivative | Lacks additional glutamic acid residue |

| Z-Arg-AMC | Peptide derivative | Contains arginine; used for similar assays |

This compound stands out due to its specific application in studying proteasomal activity linked to glutamic acid metabolism, making it particularly valuable in research focused on cellular stress responses and protein degradation pathways.

Case Studies and Research Findings

-

Proteasome Activity Assessment :

Research has shown that this compound can effectively measure proteasome activity under various conditions. For instance, studies indicated that the presence of metal ions like magnesium significantly influences enzyme activity, highlighting the importance of environmental factors in experimental design . -

Neurodegenerative Disease Mechanisms :

In studies examining amyloid beta-peptide truncation by aminopeptidase A, this compound was employed to monitor enzymatic cleavage. This research provided insights into the role of enzyme inhibitors and their potential therapeutic applications for neurodegenerative diseases . -

Enzyme Kinetics :

Research utilizing this compound has demonstrated that variations in substrate concentration can impact enzymatic activity significantly. These findings are crucial for developing more effective assays and understanding enzyme regulation mechanisms .

Propiedades

IUPAC Name |

(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)17-15(21)11(16)4-5-13(18)19/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,21)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USALUSONPMPEKY-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90913231 | |

| Record name | 4-Amino-5-hydroxy-5-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90913231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98516-76-8 | |

| Record name | 7-(alpha-Glutamyl)-4-methylcoumarylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098516768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-hydroxy-5-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90913231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.